molecular formula C19H17BrNO2P B8445989 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine

3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine

Cat. No.: B8445989
M. Wt: 402.2 g/mol
InChI Key: NYNONSMONJOUDM-UHFFFAOYSA-N
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Description

3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine is an organophosphorus compound that features a pyridine ring substituted with bromine, diphenylphosphanyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The diphenylphosphanyl group can be oxidized to form phosphine oxides.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling Reactions: Palladium catalysts and organoboron compounds are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(diphenylphosphanyl)pyridine
  • 2,6-Dimethoxypyridine
  • 4-(Diphenylphosphanyl)-2,6-dimethoxypyridine

Uniqueness

3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C19H17BrNO2P

Molecular Weight

402.2 g/mol

IUPAC Name

(3-bromo-2,6-dimethoxypyridin-4-yl)-diphenylphosphane

InChI

InChI=1S/C19H17BrNO2P/c1-22-17-13-16(18(20)19(21-17)23-2)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

NYNONSMONJOUDM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 4.0 mL of approximatly 2.0M LDA solution (in hexane) (7.98 mmol) was added a solution of 2,6-dimethoxyl-3-bromopyridine (3.14 g, 6.14 mmol) in 10 mL of THF at -78° C. over a period 20 minutes while the internal temperature was kept below -78° C. To the resulting red-brown suspension was added a solution of chlorodiphenylphosphine (1.20 mL, 6.75 mmol) in the 10 mL of THF at -78° C. The reaction mixture was allowed to warm to ambient temperature overnight and was poured into 20 mL water. The organic product was extracted with dichloromethane (3×20 mL). The combined extract was dried with anhydrous magnesium sulfate and was concentrated in vaccuo to give a crude product which was recrystallized in methanol to give 2.34 g of pure product (95% theoretical yield).
Name
Quantity
7.98 mmol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
95%

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